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Compound of Interest

Compound Name: (1R)-1-(Furan-3-yl)ethane-1,2-diol

Cat. No.: B3359107

CAS Number: 83603-02-5
For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of (1R)-1-(Furan-3-yl)ethane-
1,2-diol, a chiral diol containing a furan moiety. Due to the limited availability of extensive
research data specifically for this compound, this guide synthesizes the available information
and extrapolates potential methodologies and biological significance based on the broader
class of furan derivatives and the well-established chemistry of vicinal diols.

Physicochemical Properties

(1R)-1-(Furan-3-yl)ethane-1,2-diol is a small molecule whose properties are influenced by the
aromatic furan ring and the hydrophilic diol functional group. The following table summarizes
the known and predicted physicochemical data for this compound.
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Property Value Source
CAS Number 83603-02-5 N/A
Molecular Formula CeHsOs3 N/A
Molecular Weight 128.13 g/mol N/A
Melting Point 55°C [1]
Boiling Point (Predicted) 110.3+19.0°C [1]
Density (Predicted) 1.292 + 0.06 g/cm?3 [1]

Synthesis and Experimental Protocols

The synthesis of chiral diols from alkenes is a cornerstone of modern organic chemistry. The
most probable and widely accepted method for the enantioselective synthesis of (1R)-1-
(Furan-3-yl)ethane-1,2-diol is the Sharpless Asymmetric Dihydroxylation of 3-vinylfuran. This
reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to
achieve high enantioselectivity.

Proposed Synthetic Pathway: Sharpless Asymmetric
Dihydroxylation

The synthesis of (1R)-1-(Furan-3-yl)ethane-1,2-diol would proceed via the dihydroxylation of
the precursor, 3-vinylfuran. The choice of the chiral ligand dictates the stereochemical outcome.
For the (1R) enantiomer, the AD-mix-f3, containing the (DHQD)2PHAL ligand, is typically
employed.
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Proposed Synthesis of (1R)-1-(Furan-3-yl)ethane-1,2-diol

Reactants Reagents

AD-mix-f3

(K20s02(0OH)4, KsFe(CN)s, K2COs3, (DHQD)2PHAL) HEVOIAlAY

3-Vinylfuran

Sharpless Asymmetric Dihydroxylation

Product

(1R)-1-(Furan-3-yl)ethane-1,2-diol

Click to download full resolution via product page

Caption: Proposed synthetic route to (1R)-1-(Furan-3-yl)ethane-1,2-diol.

General Experimental Protocol for Sharpless
Asymmetric Dihydroxylation

While a specific protocol for 3-vinylfuran is not readily available in the reviewed literature, a
general procedure for the Sharpless Asymmetric Dihydroxylation using AD-mix is as follows.
Researchers should optimize this protocol for the specific substrate.

o Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-[3
(1.4 g per mmol of alkene) and a 1:1 mixture of tert-butanol and water (5 mL per mmol of
alkene).

e Cooling: Cool the resulting slurry to 0 °C in an ice bath with vigorous stirring until the two
phases become clear.

o Substrate Addition: Add 3-vinylfuran (1 equivalent) to the cooled reaction mixture.
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Reaction Monitoring: Continue stirring vigorously at 0 °C. The reaction progress can be
monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
(GC-MS).

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per
mmol of alkene) and allowing the mixture to warm to room temperature, stirring for an
additional hour.

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel
to yield the desired (1R)-1-(Furan-3-yl)ethane-1,2-diol.

Biological Activity and Potential Signhaling Pathways

Direct biological studies on (1R)-1-(Furan-3-yl)ethane-1,2-diol are not extensively reported.

However, the furan scaffold is a common motif in a wide range of biologically active

compounds, exhibiting diverse pharmacological properties.

General Biological Profile of Furan Derivatives

Furan-containing molecules have been reported to possess a broad spectrum of biological

activities, including:

Antimicrobial and Antifungal: The furan ring is a key component in several antimicrobial and
antifungal agents.[2][3]

Anti-inflammatory: Certain furan derivatives have demonstrated anti-inflammatory properties.

[2][3]

Anticancer: The furan nucleus is present in various compounds with cytotoxic activity against
cancer cell lines.[2]

Antiviral: Some furan derivatives have shown potential as antiviral agents.[2][3]
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The electron-rich nature of the furan ring allows for various interactions with biological
macromolecules, which is a key factor in its diverse bioactivities.[2]

Potential Signhaling Pathway Involvement

Given the broad anti-inflammatory and anticancer activities of many furan derivatives, it is
plausible that (1R)-1-(Furan-3-yl)ethane-1,2-diol could interact with key signaling pathways
involved in these processes. A hypothetical logical relationship for the investigation of its
biological activity is presented below.

Investigative Workflow for Biological Activity

(1R)-1-(Furan-3-yl)ethane-1,2-diol
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(e.g., cytotoxicity, anti-inflammatory assays)
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Caption: Logical workflow for the biological evaluation of the target compound.

Conclusion

(1R)-1-(Furan-3-yl)ethane-1,2-diol is a chiral molecule with potential for further investigation in
drug discovery and development, largely owing to the established biological significance of the
furan scaffold. While specific experimental data for this compound is sparse, established
synthetic methodologies, such as the Sharpless Asymmetric Dihydroxylation, provide a clear
path for its preparation. Future research should focus on the detailed biological evaluation of
this compound to elucidate its specific mechanisms of action and potential therapeutic
applications. The information provided in this guide serves as a foundational resource for
researchers embarking on the study of this and related furan-containing diols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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